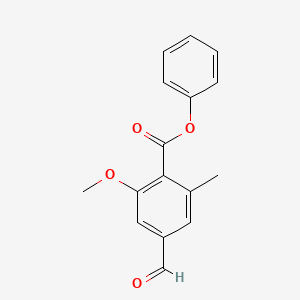

Phenyl 4-formyl-2-methoxy-6-methylbenzoate

CAS No.:

Cat. No.: VC15916676

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O4 |

|---|---|

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | phenyl 4-formyl-2-methoxy-6-methylbenzoate |

| Standard InChI | InChI=1S/C16H14O4/c1-11-8-12(10-17)9-14(19-2)15(11)16(18)20-13-6-4-3-5-7-13/h3-10H,1-2H3 |

| Standard InChI Key | RWMIQGDTZVRJKZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC2=CC=CC=C2)OC)C=O |

Introduction

Structural and Functional Analysis of Phenyl 4-Formyl-2-Methoxy-6-Methylbenzoate

Molecular Architecture

The compound’s structure (C₁₆H₁₄O₄) comprises a benzoate ester core with three distinct substituents:

-

Formyl group (-CHO) at position 4, imparting electrophilic reactivity for nucleophilic additions or condensations .

-

Methoxy group (-OCH₃) at position 2, enhancing electron density via resonance and steric effects .

-

Methyl group (-CH₃) at position 6, contributing to hydrophobic interactions and steric bulk .

The phenyl ester group at position 1 further modifies solubility and stability, making the compound suitable for diverse synthetic applications.

Spectroscopic Properties

While direct spectroscopic data for this compound are absent, inferences can be drawn from analogs:

-

IR spectroscopy: Strong absorption bands near 1700 cm⁻¹ (ester C=O), 1680 cm⁻¹ (aldehyde C=O), and 1250 cm⁻¹ (C-O of methoxy) .

-

NMR:

Synthesis Methodologies and Optimization

Retrosynthetic Strategy

The compound can be dissected into two primary fragments:

-

4-Formyl-2-methoxy-6-methylbenzoic acid: Synthesized via formylation and methylation of a pre-functionalized benzoic acid.

-

Phenyl ester: Introduced via esterification with phenol under acidic or coupling conditions.

Synthesis of 4-Formyl-2-Methoxy-6-Methylbenzoic Acid

Route 1: Bromination-Hydrolysis Pathway

-

Bromination: Analogous to CN102020587A , bromination of 3-methoxy-4-methylbenzonitrile using N-bromosuccinimide (NBS) yields a dibrominated intermediate.

-

Hydrolysis: Controlled hydrolysis of the brominated intermediate in ethanol with pyridine generates the aldehyde group .

Route 2: Direct Formylation

-

Vilsmeier-Haack Reaction: Treatment of 2-methoxy-6-methylbenzoic acid with DMF and POCl₃ introduces the formyl group at position 4 .

Esterification with Phenol

-

Acid Chloride Intermediate: Conversion of 4-formyl-2-methoxy-6-methylbenzoic acid to its acyl chloride using thionyl chloride .

-

Coupling with Phenol: Reaction of the acyl chloride with phenol in the presence of a base (e.g., pyridine) yields the target ester .

Process Optimization

-

Catalysis: Palladium or platinum catalysts enhance hydrogenation steps in precursor synthesis .

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloroethane) improve reaction homogeneity and yield .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound’s aldehyde and ester groups make it a versatile precursor for:

-

Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria .

-

Anticancer Compounds: Aldehyde-containing aromatics exhibit protease inhibition and apoptosis induction .

Materials Science

-

Polymer Modification: Incorporation into epoxy resins or polyesters enhances thermal stability .

-

Ligand Design: Chelation with transition metals (e.g., Pd, Cu) for catalytic applications .

Comparative Analysis with Structural Analogs

The target compound’s dual electrophilic sites (aldehyde and ester) enable sequential functionalization, surpassing the reactivity of simpler analogs .

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Ensuring correct substituent positioning during formylation and methylation .

-

Stability Issues: Aldehyde group susceptibility to oxidation necessitates inert atmospheres .

Scalability Considerations

-

Cost-Efficiency: Transitioning from lab-scale (e.g., 0.3 mol batches ) to industrial production requires optimizing catalyst recovery and solvent recycling .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume